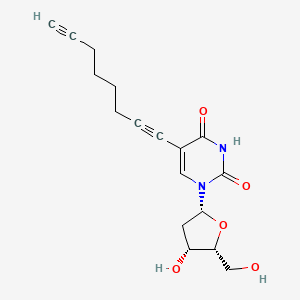

5-Octa-1,7-diynyl-2'-deoxyuridine

Description

Contextualizing Modified Deoxyuridines in Nucleic Acid Science

Deoxyuridine, a nucleoside that is not typically found in DNA, serves as a valuable scaffold for chemical modification. researchgate.net Its structural similarity to thymidine (B127349) allows for its incorporation into DNA during replication. jenabioscience.com Scientists have capitalized on this by creating a variety of deoxyuridine analogs with unique functionalities. For instance, 5-fluoro-2'-deoxyuridine (B1346552) (FdU) has been incorporated into small interfering RNAs (siRNAs) to enhance their cytotoxic effects in cancer therapy research. oup.comnih.gov Other modifications, such as the introduction of a 5-formyl or 5-carboxy group, have also been explored to probe DNA structure and function. nih.govnih.gov A notable example is 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine analog widely used to assay DNA synthesis in proliferating cells. jenabioscience.comwikipedia.orgnih.gov The ethynyl (B1212043) group of EdU allows for its detection via a highly specific chemical reaction, a concept central to the utility of 5-Octa-1,7-diynyl-2'-deoxyuridine. jenabioscience.comwikipedia.org

Establishing this compound as a Pivotal Research Tool

This compound distinguishes itself as a valuable research tool due to the presence of a terminal alkyne within its C5 substituent. This feature allows it to participate in bioorthogonal click chemistry reactions, enabling the labeling and detection of DNA in a manner analogous to EdU. The synthesis of this compound and its derivatives has been reported, highlighting its accessibility for research applications. researchgate.net

The diynyl structure of this compound offers a unique chemical handle for a variety of applications. It can be incorporated into oligonucleotides and subsequently functionalized, for example, in the study of metal-mediated base pairs. researchgate.net This versatility positions this compound as a key player in the ongoing quest to develop more sophisticated probes for unraveling the complexities of the cell.

Interactive Data Table: Properties of Key Nucleoside Analogs

| Compound Name | Key Feature | Primary Application |

| This compound | Terminal alkyne on an eight-carbon chain | DNA labeling and modification via click chemistry |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Terminal ethynyl group | Proliferation assays, DNA synthesis monitoring |

| 5-Fluoro-2'-deoxyuridine (FdU) | Fluorine atom at the C5 position | Enhancing siRNA cytotoxicity |

| 5-Formyl-2'-deoxyuridine | Formyl group at the C5 position | Probing DNA structure and function |

| 5-Carboxy-2'-deoxyuridine | Carboxyl group at the C5 position | Studying oxidation products of thymidine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20N2O5 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-octa-1,7-diynylpyrimidine-2,4-dione |

InChI |

InChI=1S/C17H20N2O5/c1-2-3-4-5-6-7-8-12-10-19(17(23)18-16(12)22)15-9-13(21)14(11-20)24-15/h1,10,13-15,20-21H,3-6,9,11H2,(H,18,22,23)/t13-,14-,15-/m1/s1 |

InChI Key |

ZYWPRUZPBXIYJA-RBSFLKMASA-N |

Isomeric SMILES |

C#CCCCCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O |

Canonical SMILES |

C#CCCCCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Octa 1,7 Diynyl 2 Deoxyuridine

Regiospecific Synthesis via Palladium-Catalyzed Cross-Coupling Reactions

The introduction of the alkynyl side chain at the C5 position of the pyrimidine (B1678525) ring is achieved with high regiospecificity using palladium-catalyzed cross-coupling methods. This ensures the correct placement of the functional handle required for subsequent applications.

The Sonogashira reaction is a robust and widely employed method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the synthesis of 5-octa-1,7-diynyl-2'-deoxyuridine, this reaction facilitates the coupling of an alkyne, specifically octa-1,7-diyne, to a halogenated nucleoside precursor. researchgate.net

The classic Sonogashira protocol involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh3)4]), and a copper(I) cocatalyst, typically copper(I) iodide (CuI). wikipedia.orgresearchgate.net The reaction is carried out in the presence of an amine base, like triethylamine (B128534) (Et3N), which serves both as a base and as a solvent or co-solvent with others like tetrahydrofuran (B95107) (THF). researchgate.net The copper cocatalyst is crucial as it reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center before reductive elimination yields the final product. hes-so.ch

Recent advancements have also led to the development of copper-free Sonogashira conditions. tandfonline.comtandfonline.comnih.gov These modified procedures are advantageous as they avoid the use of potentially toxic copper salts, making them more suitable for biological applications. tandfonline.com These reactions may utilize alternative catalyst systems and bases, and can often be performed in aqueous media at mild temperatures, such as 37 °C. tandfonline.comtandfonline.com

| Parameter | Classic Sonogashira Conditions | Copper-Free Sonogashira Conditions |

|---|---|---|

| Palladium Catalyst | [Pd(PPh3)4] | Pd(OAc)2 with a phosphine (B1218219) ligand (e.g., S-Phos) |

| Co-catalyst | Copper(I) iodide (CuI) | None |

| Base | Triethylamine (Et3N) | Potassium carbonate (K2CO3), N,N-Diisopropylethylamine (DIPEA), or tetra-n-butylammonium hydroxide (B78521) (n-Bu4N+OH−) |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Aqueous media (e.g., EtOH/H2O), DMSO/H2O |

| Temperature | Room Temperature to Reflux | 37 °C to 80 °C |

The successful synthesis of this compound relies on the careful design and preparation of its precursors. The primary starting material is typically a halogenated derivative of 2'-deoxyuridine (B118206), most commonly 5-iodo-2'-deoxyuridine. tandfonline.comnih.gov This iodinated nucleoside is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. tandfonline.com

The synthesis of 5-iodo-2'-deoxyuridine itself starts from the commercially available 2'-deoxyuridine. The iodination at the C5 position can be achieved using various iodinating agents. In some synthetic routes, the hydroxyl groups of the deoxyribose sugar may be protected prior to the coupling reaction to prevent side reactions and improve solubility in organic solvents. researchgate.net A common protecting group for the 5'-hydroxyl is the dimethoxytrityl (DMT) group, which is standard in oligonucleotide synthesis chemistry. nih.govsigmaaldrich.com Following the Sonogashira coupling, these protecting groups are removed under appropriate conditions, such as mild acid treatment for the DMT group, to yield the final modified nucleoside. researchgate.net The other key precursor is the coupling partner, octa-1,7-diyne, which provides the eight-carbon chain with two terminal alkyne functionalities. researchgate.net

Phosphoramidite (B1245037) and Triphosphate Building Block Preparation

To be useful in biological research, this compound must be converted into building blocks suitable for incorporation into DNA strands. These building blocks are primarily phosphoramidites for automated solid-phase synthesis and triphosphates for enzymatic incorporation by polymerases.

The phosphoramidite method is the gold standard for the chemical synthesis of DNA oligonucleotides. sigmaaldrich.com To incorporate this compound into a growing DNA chain, it must first be converted into its 3'-O-phosphoramidite derivative. acs.orgnih.gov

The synthesis of the phosphoramidite follows a standardized procedure:

5'-Hydroxyl Protection: The 5'-hydroxyl group of the modified nucleoside is protected with a dimethoxytrityl (DMT) group. researchgate.net This is a crucial step that ensures the correct 3'→5' directionality of synthesis and provides a colored cation upon removal for monitoring coupling efficiency. sigmaaldrich.com

Phosphitylation: The 3'-hydroxyl group of the 5'-O-DMT-protected nucleoside is then reacted with a phosphitylating agent. acs.orgnih.gov The most common agent is 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. researchgate.net This reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (B109758) (CH2Cl2) or acetonitrile, in the presence of a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). researchgate.netacs.org

The resulting 5'-O-DMT-5-(octa-1,7-diynyl)-2'-deoxyuridine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite is a stable building block that can be used in automated DNA synthesizers. researchgate.netnih.gov During oligonucleotide synthesis, the phosphoramidite is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT), and couples to the free 5'-hydroxyl of the support-bound nucleoside. sigmaaldrich.com

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1. 5'-Hydroxyl Protection | Dimethoxytrityl chloride (DMT-Cl), pyridine | Protects the 5'-OH to ensure 3'→5' synthesis directionality. |

| 2. Phosphitylation | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEA, anhydrous CH2Cl2 | Introduces the reactive phosphoramidite moiety at the 3'-OH position. |

| 3. Purification | Silica gel chromatography | Isolates the pure phosphoramidite building block. |

For applications involving DNA polymerases, such as PCR or primer extension assays, the triphosphate form of the modified nucleoside is required. acs.org The synthesis of this compound triphosphate (dUTP derivative) can be achieved through chemical or enzymatic routes. frontiersin.orgresearchgate.net

While traditional chemical phosphorylation methods exist, such as the one-pot Yoshikawa-Kato and Ludwig-Eckstein procedures using reagents like phosphoryl chloride (POCl3), enzymatic synthesis offers significant advantages in terms of regioselectivity and milder reaction conditions. researchgate.netnih.govsoton.ac.uk Enzymatic approaches are particularly well-suited for complex or sensitive nucleoside analogues. researchgate.net

A common enzymatic strategy involves a one-pot cascade reaction using a series of kinases to sequentially phosphorylate the nucleoside at the 5'-hydroxyl position. frontiersin.org This cascade typically involves:

Nucleoside Kinase (NK): Catalyzes the first phosphorylation, converting the nucleoside to a nucleoside monophosphate (NMP).

Nucleoside Monophosphate Kinase (NMPK): Converts the NMP into a nucleoside diphosphate (B83284) (NDP).

Nucleoside Diphosphate Kinase (NDPK): Catalyzes the final step, converting the NDP to the desired nucleoside triphosphate (NTP).

Integration and Functionalization of 5 Octa 1,7 Diynyl 2 Deoxyuridine Within Nucleic Acid Architectures

Chemical Synthesis of Oligonucleotides Incorporating 5-Octa-1,7-diynyl-2'-deoxyuridine

The primary method for generating oligonucleotides with precisely placed modifications is through chemical synthesis, most notably solid-phase synthesis. This approach allows for the step-wise construction of a desired nucleic acid sequence on a solid support. nih.govcsic.es

Solid-phase synthesis of oligonucleotides containing this compound is achieved using standard phosphoramidite (B1245037) chemistry. glenresearch.comnih.govcsic.es The process involves a series of repetitive cycles, each adding one nucleotide to the growing chain which is anchored to a solid support, typically controlled-pore glass (CPG) or polystyrene. csic.esmeasurebiology.org The key steps in each cycle are:

Deprotection: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing chain, typically with an acid like trichloroacetic acid, to expose a free 5'-hydroxyl group. measurebiology.org

Coupling: The phosphoramidite of this compound, activated by a weak acid such as tetrazole, is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. measurebiology.org The phosphoramidite of this compound has demonstrated excellent coupling efficiencies, often exceeding 99%. glenresearch.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles. measurebiology.org

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. measurebiology.org

This cycle is repeated until the desired sequence is synthesized. measurebiology.org Following the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. measurebiology.org The alkyne functionality of the octadiynyl side chain is stable to the conditions of solid-phase synthesis, allowing for post-synthetic modifications. santiago-lab.com

A significant advantage of solid-phase synthesis is the ability to introduce modified nucleosides at any desired position within the oligonucleotide sequence. nih.govnih.gov The site-specific incorporation of this compound is achieved by simply using its corresponding phosphoramidite at the desired coupling step in the automated DNA synthesizer. glenresearch.com This precise control allows for the creation of oligonucleotides with single or multiple alkyne modifications at defined locations. glenresearch.com

Enzymatic Polymerase Incorporation of this compound Derivatives

An alternative to chemical synthesis for generating modified DNA is the use of DNA polymerases. acs.org This method relies on the ability of these enzymes to recognize and incorporate modified deoxyribonucleoside triphosphates (dNTPs) into a growing DNA strand during processes like polymerase chain reaction (PCR) or primer extension. acs.orgnih.gov

For enzymatic incorporation to be successful, the triphosphate derivative of this compound must be a suitable substrate for the DNA polymerase. nih.gov The efficiency of incorporation can vary depending on the specific polymerase used and the nature of the modification. semanticscholar.org Generally, modifications at the C5-position of pyrimidines are well-tolerated by many DNA polymerases because the substituent extends into the major groove of the DNA duplex and does not interfere with Watson-Crick base pairing. acs.orgnih.gov

Thermostable DNA polymerases, such as Vent (exo-) and KOD XL, have been shown to be particularly effective at incorporating dNTPs with bulky modifications at the 5-position of pyrimidines. acs.orgmdpi.com Studies have demonstrated that various modified dUTPs can be efficiently incorporated by polymerases like Vent (exo-) DNA polymerase, even in templates requiring multiple sequential incorporation events. nih.govmdpi.com The generation of the full-length PCR product is dependent not only on the polymerase and the modification but also on the template sequence. semanticscholar.org

| Polymerase Family | Example Polymerase | Substrate Tolerance for C5-Modified dUTPs | Reference |

| Family A | Taq Polymerase | Can incorporate modified dUTPs, but efficiency may vary. semanticscholar.orgnih.gov | semanticscholar.orgnih.gov |

| Family A (exo-) | Klenow Fragment (exo-) | Can incorporate modified dUTPs with enhanced efficiency for some modifications. rsc.org | rsc.org |

| Family B | Vent (exo-) Polymerase | Efficiently incorporates a variety of modified dUTPs, including those with bulky side chains. acs.orgsemanticscholar.orgmdpi.com | acs.orgsemanticscholar.orgmdpi.com |

| Family B | KOD XL Polymerase | Good substrate for dNTPs with modifications at the C5-position of pyrimidines. acs.orgnih.gov | acs.orgnih.gov |

| Family B | Pwo Polymerase | Can incorporate C5-modified dCTPs, suggesting potential for dUTP incorporation. nih.gov | nih.gov |

Polymerase extension and PCR are powerful techniques for generating large quantities of DNA containing modified nucleosides. nih.gov In this process, a reaction mixture is prepared containing the DNA template, primers, a suitable DNA polymerase, and a mixture of natural dNTPs along with the triphosphate of this compound. youtube.commsu.edu

The reaction proceeds through cycles of denaturation, annealing, and extension. nih.govasm.org During the extension step, the polymerase incorporates the modified triphosphate opposite to adenine (B156593) in the template strand, thereby generating a new DNA strand containing the alkyne functionality. semanticscholar.orgyoutube.com This method has been used to create PCR products up to 2000 base pairs in length containing alkyne-modified nucleosides. acs.org The resulting modified DNA can then be used in a variety of downstream applications. nih.gov

Post-Synthetic Functionalization via Bioorthogonal Reactions

The terminal alkyne group on the 5-octa-1,7-diynyl side chain is a key feature that allows for the post-synthetic functionalization of the modified oligonucleotides. acs.org This is typically achieved through bioorthogonal reactions, which are chemical reactions that can occur in biological systems without interfering with native biochemical processes. springernature.comescholarship.org

The most common bioorthogonal reaction used for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". glenresearch.comatdbio.com This reaction forms a stable triazole linkage between the alkyne-modified DNA and a molecule containing an azide (B81097) group. lumiprobe.com The CuAAC reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for modifying sensitive biomolecules like DNA. acs.orgatdbio.com The use of copper(I)-stabilizing ligands, such as TBTA, has overcome initial concerns about copper-induced DNA damage. glenresearch.com

Another important bioorthogonal reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst. santiago-lab.com This reaction utilizes a strained cyclooctyne (B158145) to react with an azide, making it particularly suitable for applications in living cells where copper toxicity is a concern. santiago-lab.com

Through these bioorthogonal reactions, a wide variety of functional molecules, including fluorescent dyes, biotin (B1667282), peptides, and drugs, can be attached to the this compound-containing oligonucleotides. glenresearch.comacs.orgnih.gov This two-step approach of incorporating a reactive handle followed by post-synthetic functionalization provides a powerful and modular platform for creating highly functionalized nucleic acid architectures. acs.org

| Reaction Type | Key Features | Typical Application | Reference |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, fast kinetics, requires copper catalyst. | Labeling oligonucleotides with fluorescent dyes, biotin, etc. glenresearch.comacs.orgglenresearch.com | glenresearch.comacs.orgglenresearch.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | No metal catalyst required, good biocompatibility. | In vivo or in cellulo labeling. santiago-lab.com | santiago-lab.com |

| Inverse Electron-Demand Diels-Alder (IEDDA) | Very fast kinetics, no catalyst needed. | Labeling of cellular DNA. nih.govnih.gov | nih.govnih.gov |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent and widely utilized reaction for functionalizing alkyne-modified nucleic acids, including those containing this compound. nih.govjenabioscience.com This reaction is a cornerstone of click chemistry, lauded for its high efficiency, specificity, and biocompatibility under aqueous conditions. nih.govacs.orgnih.gov

The fundamental mechanism of CuAAC involves the formation of a copper(I)-acetylide intermediate, which then reacts with an azide to form a stable triazole ring. acs.org The reaction is remarkably robust and can be performed under a variety of conditions. acs.org A typical protocol involves the alkyne-modified nucleic acid, an azide-bearing molecule, a source of copper(I), and a reducing agent to maintain copper in its active +1 oxidation state. nih.govjenabioscience.com

Key Components and Considerations for CuAAC Protocols:

| Component | Role | Common Examples | Considerations |

| Copper(I) Source | Catalyzes the cycloaddition. | CuSO₄ (reduced in situ), CuI | Maintaining the Cu(I) state is crucial for reactivity. acs.org |

| Reducing Agent | Maintains copper in the active Cu(I) state. | Sodium ascorbate | Protects biomolecules from oxidation by reactive oxygen species that can be generated. nih.govjenabioscience.com |

| Ligand | Accelerates the reaction and protects biomolecules. | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | The choice of ligand can significantly impact reaction rate and efficiency. nih.gov |

| Azide-Bearing Molecule | The coupling partner for the alkyne. | Azido-fluorophores, Azido-biotin, etc. | The properties of the final conjugate are determined by this component. |

The reaction is generally carried out in aqueous buffers at or near room temperature. jenabioscience.com The high yields and specificity of the CuAAC reaction allow for the reliable and efficient labeling of nucleic acids containing this compound.

Coupling with Azide-Bearing Reporter Groups (e.g., Fluorescent Dyes, Biotin)

The true utility of incorporating this compound into nucleic acids lies in its ability to be conjugated with a vast array of reporter groups. This is achieved by employing azide-functionalized versions of these molecules in CuAAC reactions.

Fluorescent Dyes: A primary application is the attachment of fluorescent dyes for the visualization and tracking of nucleic acids in cellular and molecular biology experiments. By reacting an alkyne-modified DNA or RNA strand with an azide-containing fluorophore, researchers can create fluorescently labeled probes for techniques such as fluorescence in situ hybridization (FISH), fluorescence resonance energy transfer (FRET), and super-resolution microscopy. The resulting triazole linkage is highly stable, ensuring that the fluorescent label remains covalently attached to the nucleic acid.

Biotin: Another common and powerful application is the conjugation of biotin. Biotin's high affinity for streptavidin and avidin (B1170675) proteins allows for the development of robust purification and detection systems. Nucleic acids labeled with biotin via a CuAAC reaction with an azide-modified biotin can be readily isolated from complex mixtures using streptavidin-coated magnetic beads or surfaces. This is invaluable for applications such as pull-down assays to identify nucleic acid-protein interactions and for the immobilization of nucleic acids on solid supports for diagnostic assays.

The ability to attach these and other reporter groups with high efficiency and specificity makes this compound a powerful tool for nucleic acid-based research and biotechnology. jenabioscience.com

Molecular Interactions and Structural Implications of 5 Octa 1,7 Diynyl 2 Deoxyuridine Modification

Influence on Nucleic Acid Duplex Stability and Base Pairing

The introduction of modifications at the C5 position of pyrimidines can significantly impact the stability of DNA duplexes. The 5-octa-1,7-diynyl group, with its rigid and linear geometry, extends into the major groove of the DNA, influencing local and global helix parameters.

Thermostability Analysis of Modified DNA Duplexes

The thermal stability of DNA duplexes containing modified nucleosides is a critical parameter for their potential applications in diagnostics and therapeutics. Studies on oligonucleotides containing various 5-substituted 2'-deoxyuridines have provided insights into the effects of these modifications on duplex stability.

The introduction of an alkynyl group at the C5 position of deoxyuridine generally enhances duplex stability. For instance, the presence of a 5-propynyl group on 2'-deoxyuridine (B118206) has been shown to increase the melting temperature (Tm) of DNA duplexes. psu.edunih.gov This stabilization is attributed to favorable stacking interactions between the propynyl (B12738560) group and adjacent bases. nih.gov The increased polarizability of the nucleobase due to the propynyl group also contributes to this stabilizing effect. nih.gov

The length of the alkyne chain is also a factor. While direct data on 5-octa-1,7-diynyl-2'-deoxyuridine is part of a broader class of alkyne-modified nucleosides, the general trend observed with shorter alkynes like the propynyl group suggests that the extended, rigid structure of the octa-1,7-diynyl group would also contribute to duplex stability through enhanced stacking and hydrophobic interactions within the major groove.

| Modification | Sequence Context | Melting Temperature (Tm) | ΔTm vs. Control | Reference |

|---|---|---|---|---|

| Unmodified (Control) | d(CGCTAATTAGCG) | 55.2 °C | - | nih.gov |

| 5-Propynyl-2'-deoxyuridine | d(CGCTAATTAGCG) | 59.1 °C | +3.9 °C | nih.gov |

| 5-(Adamantylcarbamoylpropynyl)-2'-deoxyuridine | d(CGCTAATTAGCG) | 54.0 °C | -1.2 °C | nih.gov |

Impact of Alkyne Side Chains on Helix Structure and Conformational Changes

Studies on other 5-alkynyl-substituted pyrimidines have shown that these modifications can be well-accommodated within the major groove of a B-form DNA duplex without causing significant distortions. The increased stacking provided by the alkyne group can lead to a more ordered and rigid helical structure in the vicinity of the modification. nih.gov This enhanced stacking contributes to the observed increase in thermal stability. psu.edu

Computational and kinetic studies on DNA polymerases have revealed that the process of nucleotide incorporation involves pre-chemistry conformational changes in both the enzyme and the DNA. nih.gov The presence of a modified nucleotide like this compound could potentially influence these conformational transitions during DNA replication and repair. The bulky side chain might affect the precise alignment of catalytic groups required for efficient nucleotide insertion. nih.gov

Mechanistic Investigations of Nucleic Acid-Ligand/Protein Interactions

The alkyne group of this compound serves as a versatile handle for "click chemistry," enabling the covalent attachment of various reporter molecules, cross-linkers, and affinity tags. This functionality has been instrumental in studying the interactions of nucleic acids with proteins and small molecules.

Probing DNA-Protein Cross-Links (DPCs) for Replication Studies

DNA-protein cross-links (DPCs) are highly cytotoxic lesions that block essential cellular processes like replication and transcription. nih.govkit.edu The study of DPC formation and repair is crucial for understanding the mechanisms of action of certain anticancer drugs and the cellular response to DNA damage. nih.govthesciencein.org

The terminal alkyne of this compound, after its incorporation into DNA, can be utilized to create site-specific DPCs. By attaching a protein or peptide to the alkyne via click chemistry, researchers can generate defined DPC substrates to investigate the enzymatic machinery involved in their repair. researchgate.net For example, this approach can be used to study how cellular repair pathways, such as those involving tyrosyl-DNA-phosphodiesterases (TDPs) or proteasomal degradation, recognize and resolve these bulky lesions. nih.govkit.edu

Furthermore, the incorporation of alkyne-modified nucleosides like 5-ethynyl-2'-deoxyuridine (B1671113) (a shorter analog) has been used to label and identify actively replicating DNA in various organisms, from yeast to gut bacteria. nih.govnih.gov This metabolic labeling, followed by click chemistry with a fluorescent azide (B81097), allows for the visualization and isolation of cells undergoing DNA synthesis, providing valuable insights into replication dynamics. nih.govnih.gov

Research on Nucleic Acid Interaction with Small Molecules

The interaction of small molecules with DNA is fundamental to the mechanism of action of many drugs. nih.gov The this compound modification can be used to probe these interactions. For instance, a small molecule of interest could be functionalized with an azide group and then "clicked" onto DNA containing the alkyne-modified nucleoside. This allows for the precise placement of the small molecule within the DNA duplex, facilitating detailed structural and functional studies of its binding and effect on DNA properties.

This strategy can be employed to investigate how small molecules bind to specific DNA sequences or structures, and how such binding influences DNA conformation and interactions with other cellular components. nih.gov Understanding these interactions at a molecular level is crucial for the rational design of new therapeutic agents that target nucleic acids. nih.gov

Photophysical Properties of Functionalized Conjugates

The terminal alkyne of this compound provides a convenient point of attachment for fluorophores and other photophysically active molecules. The resulting DNA conjugates can be used as probes in a variety of biological assays, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies.

The photophysical properties of the conjugated dye, such as its absorption and emission spectra, fluorescence quantum yield, and lifetime, can be influenced by the local environment of the DNA. For example, the proximity of the dye to the DNA bases can lead to quenching or enhancement of its fluorescence. These changes can be used to report on DNA hybridization, conformational changes, or the binding of other molecules.

Fluorescence Characteristics of Triazole-Linked Nucleobase Assemblies

The formation of a 1,2,3-triazole ring at the 5-position of the uracil (B121893) base can give rise to novel fluorescent properties. While the parent nucleoside, this compound, is not inherently fluorescent, the triazole adduct formed after click chemistry can be. The photophysical characteristics of these assemblies are highly dependent on the nature of the molecule attached via the triazole link and the local microenvironment.

Research on analogous 5-substituted pyrimidines demonstrates that the triazole ring itself, when conjugated to the nucleobase, can act as a fluorophore. For instance, the click reaction product of 5-azidouridine with a cyclooctyne (B158145) yields a triazole adduct that displays notable fluorescence. nih.gov Although the specific fluorescence data for a triazole-linked this compound is not extensively documented, the behavior of similar structures provides insight into its potential characteristics. The triazole product of 5-azidouridine, for example, exhibits broad emission spanning from 285 nm to 550 nm, with distinct peaks at 320 nm and 450 nm. nih.gov This suggests that the electronic conjugation between the triazole and the pyrimidine (B1678525) ring system creates a new chromophore with emissive properties.

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for these assemblies. For the triazole adduct of 5-azidouridine, the quantum yield has been measured at 1.1%. nih.gov The Stokes shift, which is the difference between the maximum excitation and emission wavelengths, is also a key characteristic, as a large Stokes shift is often desirable to minimize self-absorption and improve signal-to-noise ratios in detection assays. The fluorescence properties are also sensitive to the surrounding environment; for example, changes in solvent polarity or the formation of a DNA duplex can influence the emission intensity and wavelength. nih.gov

Studies on other triazole-containing fluorescent nucleoside analogs have shown that their emissive potential can be tuned by altering the substituents on the triazole ring. nih.gov This modularity, enabled by the versatility of click chemistry, allows for the rational design of fluorescent probes with specific spectral properties tailored for applications such as DNA structural analysis. nih.gov

Table 1: Photophysical Properties of an Analogous Triazole-Linked Uridine (B1682114) Adduct

| Property | Value | Reference |

| Compound | Triazole product of 5-azidouridine | nih.gov |

| Emission Range | 285 nm - 550 nm | nih.gov |

| Emission Maxima | 320 nm and 450 nm | nih.gov |

| Fluorescence Quantum Yield (Φf) | 1.1% | nih.gov |

Quenching Effects and Fluorescence Reporting Mechanisms

A key feature of fluorescently modified nucleosides is the modulation of their emission in response to specific molecular events, such as DNA hybridization. This change in fluorescence, often a "light-up" or "light-off" response, is governed by quenching effects. Quenching refers to any process that decreases the fluorescence intensity of a given substance. For triazole-linked nucleobase assemblies incorporated into DNA, several quenching mechanisms can be at play.

One of the primary mechanisms is photoinduced electron transfer (PET) . In this process, the DNA bases themselves can act as quenchers for a nearby fluorophore. rsc.org When the modified nucleoside is in a single-stranded oligonucleotide, the flexible chain allows the fluorophore to come into close contact with neighboring bases, leading to electron transfer upon excitation and non-radiative decay, thus quenching the fluorescence. The efficiency of quenching by the canonical nucleobases typically follows the order: Guanine > Cytosine ≥ Adenine (B156593) ≥ Thymine. rsc.org Upon hybridization to a complementary strand, the conformational rigidity of the DNA duplex increases, separating the fluorophore from the quenching bases and restricting its motion. This can lead to a significant increase in fluorescence intensity, providing a clear signal that hybridization has occurred. nih.gov

Another important quenching mechanism is Förster Resonance Energy Transfer (FRET) , which occurs when the emission spectrum of the fluorophore (the donor) overlaps with the absorption spectrum of another molecule (the quencher or acceptor). nih.gov In this scenario, the excited-state energy of the donor is non-radiatively transferred to the acceptor. This mechanism is highly dependent on the distance between the donor and acceptor, typically effective over distances of 1-10 nanometers. In the context of this compound, one of the alkyne groups could be used to attach a fluorophore, while the other could potentially be used to attach a quencher, creating a self-quenching probe. Alternatively, a quencher could be placed on a complementary strand. The formation or disruption of a duplex would bring the fluorophore and quencher into or out of proximity, modulating the FRET efficiency and thus the fluorescence signal. nih.gov

These quenching effects form the basis of fluorescence reporting. Probes like molecular beacons, for example, utilize a stem-loop structure to hold a fluorophore and a quencher in close proximity, ensuring fluorescence is quenched. nih.gov When the loop sequence hybridizes to its target, the stem dissociates, separating the fluorophore and quencher and restoring fluorescence. nih.gov Similarly, single-labeled probes can be designed where quenching is mediated by the nucleobases of the probe itself; hybridization to the target alters the probe's conformation, reduces the quenching effect, and enhances fluorescence. nih.gov The ability to introduce specific modifications using the diynyl handle on the deoxyuridine allows for the creation of sophisticated probes that leverage these quenching mechanisms for sensitive and specific detection of nucleic acid sequences.

Advanced Research Applications and Methodological Developments

Design and Application of Nucleic Acid Probes and Labels

The terminal alkyne group on 5-Octa-1,7-diynyl-2'-deoxyuridine serves as a chemical handle for attaching a wide array of molecules to DNA through highly efficient and specific "click chemistry" reactions. This has been instrumental in the creation of sophisticated nucleic acid probes and labels.

Imaging and Tracking of DNA Synthesis and Processes

The ability to visualize and track the synthesis of new DNA is crucial for studying cell proliferation, DNA repair, and replication. While 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is widely used for this purpose, this compound functions on a similar principle. As a thymidine (B127349) analog, it can be incorporated into newly synthesized DNA during the S-phase of the cell cycle. nih.gov The exposed terminal alkyne group of the incorporated nucleoside can then be covalently linked to a fluorescent azide (B81097) reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. lumiprobe.commetabion.com

This method offers a powerful alternative to traditional techniques that use 5-bromo-2'-deoxyuridine (B1667946) (BrdU). The detection of EdU and its longer-chain analogs does not require harsh DNA denaturation steps, which can damage cellular structures and proteins. nih.gov This preserves the native conformation of the DNA and associated proteins, allowing for more accurate and multiplexed analyses. The process allows for the detection of even very low levels of cell proliferation in tissues with minimal turnover. rndsystems.com

Development of Fluorescent and Affinity Probes

The octadiynyl side chain of this compound is particularly well-suited for creating fluorescent and affinity probes. Its long, flexible linker arm extends the reactive alkyne group away from the DNA helix, which allows for more efficient ligation with reporter molecules, even when multiple modifications are present in a single oligonucleotide. biosearchtech.com This is a significant advantage over nucleosides with shorter, more rigid linkers like 5-ethynyl-dU, where steric hindrance can limit the efficiency of the click reaction. biosearchtech.com

Researchers can synthesize oligonucleotides with one or more this compound units incorporated at specific internal positions. idtdna.comidtdna.com These modified oligonucleotides can then be "clicked" with a variety of azide-functionalized molecules, including:

Fluorescent Dyes: Creating brightly labeled probes for applications in fluorescence microscopy, flow cytometry, and fluorescence in situ hybridization (FISH).

Biotin (B1667282): For use as affinity probes to isolate, purify, and detect specific DNA sequences or their binding partners using streptavidin-coated surfaces or beads. nih.gov

Cross-linking Agents: For studying DNA-protein interactions or for creating covalently linked DNA structures.

This versatility allows for the custom design of probes tailored to specific experimental needs. For instance, triplex-forming oligonucleotides (TFOs) containing internal this compound modifications have been reacted with azide-functionalized platinum(II) complexes to create targeted DNA crosslinking agents. nih.gov

| Probe Component | Function | Reaction Type |

| This compound | Provides a reactive alkyne handle within the DNA strand. idtdna.com | Incorporation via DNA synthesis |

| Azide-modified Fluorophore | Reporter molecule for visualization. rndsystems.com | Click Chemistry (CuAAC) |

| Azide-modified Biotin | Affinity tag for purification and detection. nih.gov | Click Chemistry (CuAAC) |

| Azide-modified Platinum Complex | Cross-linking agent for structural studies. nih.gov | Click Chemistry (CuAAC) |

Fabrication of Functionalized Nucleic Acid-Based Nanomaterials and Sensors

The ability to anchor DNA to solid surfaces is fundamental to many modern biotechnologies, including DNA microarrays, biosensors, and the construction of complex DNA-based nanostructures. This compound provides a robust method for achieving this surface immobilization.

Surface Immobilization of Modified Oligonucleotides

Oligonucleotides modified with this compound can be covalently attached to surfaces that have been pre-functionalized with azide groups. The click chemistry reaction forms a stable triazole linkage, securely tethering the DNA to the substrate. This approach has been used to immobilize oligonucleotides on various materials, including glass slides and silicon wafers. nih.govnih.gov

The process typically involves:

Synthesizing an oligonucleotide containing one or more this compound modifications.

Preparing a surface (e.g., glass, silicon, gold) and functionalizing it with azide groups.

"Spotting" the alkyne-modified oligonucleotide onto the azide-coated surface.

Catalyzing the click reaction to form a covalent bond between the oligonucleotide and the surface.

This method is highly efficient and specific, ensuring that the oligonucleotides are attached in a controlled manner. lumiprobe.com The long linker of the 5-octadiynyl group helps to reduce steric hindrance from the surface, making the immobilized DNA more accessible for hybridization with complementary strands or for interaction with other molecules. biosearchtech.com

Integration into Responsive DNA Systems

Responsive DNA systems are engineered molecular circuits and sensors that can change their structure or emit a signal in response to a specific stimulus. By incorporating this compound, these systems can be endowed with new functionalities. For example, an oligonucleotide containing this modification could be integrated into a DNA-based sensor. Upon binding to a target molecule, a conformational change could expose the alkyne group, allowing it to be "clicked" to a signaling molecule, thereby generating a detectable output.

Furthermore, the slight stabilization of DNA duplexes observed with the 5-octadiynyl-dU modification can be a useful property in designing such systems. biosearchtech.com This enhanced stability, similar to that seen with propynyl-dU modifications, can help to fine-tune the thermodynamics of DNA hybridization events, which is critical for the performance of many DNA-based sensors and nanodevices. biosearchtech.com

Studies on Anomeric and Enantiomeric Forms of Modified Nucleosides

DNA typically exists in a right-handed double helix composed of β-d-deoxyribonucleosides. However, research into alternative, non-canonical DNA structures, such as those containing α-d-anomers, has opened up new possibilities in materials science and diagnostics. The α-anomer of this compound has been a key molecule in these investigations.

The α-d anomer of 5-octadiynyl-2'-deoxyuridine has been successfully synthesized and converted into a phosphoramidite (B1245037) building block for use in automated solid-phase oligonucleotide synthesis. This allows for its site-specific incorporation into DNA strands. Studies have shown that duplexes formed from two α-d-configured strands (homochiral α/α DNA) that are functionalized with these modified nucleosides are significantly more stable than their natural β/β counterparts or the mixed α/β heterochiral duplexes.

This increased stability of functionalized α/α DNA expands the toolbox for nucleic acid applications beyond canonical DNA. The octadiynyl side chains in these anomeric duplexes remain accessible for post-synthetic modification via click chemistry, allowing for the attachment of reporter groups like pyrene (B120774). These functionalized anomeric DNA structures hold promise for the development of novel nanomaterials and diagnostic tools with unique and highly stable properties.

| Property | Description |

| α-d Anomer Synthesis | The α-d anomer of 5-iodo-2'-deoxyuridine is used as a starting material, and the octadiynyl side chain is introduced via a Sonogashira cross-coupling reaction. |

| Oligonucleotide Incorporation | The synthesized α-d-5-octadiynyl-2'-deoxyuridine is converted to a phosphoramidite for use in standard solid-phase DNA synthesis. |

| Duplex Stability | Functionalized α/α-d DNA duplexes show much higher thermal stability (Tm) compared to α/β-d and β/β-d duplexes. |

| Post-Synthetic Modification | The terminal alkyne of the incorporated nucleoside can be readily modified with azide-containing molecules (e.g., pyrene azide) via click chemistry. |

Synthesis and Characterization of Anomeric this compound Derivatives

The synthesis of the α-d anomer of this compound has been successfully achieved, providing a crucial building block for the construction of modified oligonucleotides. nih.gov The synthetic route commences with the α-d anomer of 5-iodo-2'-deoxyuridine as the starting material.

The key step in the synthesis is a Sonogashira cross-coupling reaction. nih.govwikipedia.orgnih.govorganic-chemistry.orgnih.govresearchgate.net This palladium-catalyzed reaction, in the presence of a copper(I) co-catalyst, facilitates the formation of a carbon-carbon bond between the C5 position of the uridine (B1682114) base and the terminal alkyne of octa-1,7-diyne. To favor the desired mono-functionalization, an excess of octa-1,7-diyne is employed. This strategy resulted in the successful isolation of the 5-octadiynylated α-d pyrimidine (B1678525) nucleoside in a 56% yield following chromatographic purification. nih.gov

Following the successful coupling, the 5'-hydroxyl group of the synthesized nucleoside is protected using dimethoxytrityl chloride (DMT-Cl), a standard procedure in nucleoside chemistry to enable its use in solid-phase oligonucleotide synthesis. This protection step proceeds with high efficiency, yielding the 5'-protected nucleoside. The final step in preparing the building block for automated DNA synthesis involves the conversion of the 5'-protected nucleoside into its phosphoramidite derivative. This is achieved by treating the nucleoside with 2-cyanoethyl diisopropylphosphoramidochloridite. nih.gov

The characterization of the synthesized α-d anomer of this compound and its derivatives is crucial to confirm their structure and purity. Standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed for this purpose.

| Compound Name | Starting Material | Key Reaction | Yield |

| 5-Octa-1,7-diynyl-α-d-2'-deoxyuridine | α-d-5-Iodo-2'-deoxyuridine | Sonogashira Cross-Coupling | 56% |

| 5'-O-DMT-5-octa-1,7-diynyl-α-d-2'-deoxyuridine | 5-Octa-1,7-diynyl-α-d-2'-deoxyuridine | 5'-Hydroxyl Protection | 87% |

| 5'-O-DMT-5-octa-1,7-diynyl-α-d-2'-deoxyuridine-3'-phosphoramidite | 5'-O-DMT-5-octa-1,7-diynyl-α-d-2'-deoxyuridine | Phosphitylation | 68% |

Base Pairing and Duplex Stability in Homochiral and Heterochiral Double Helices

A key area of investigation for modified nucleosides is their impact on the stability of DNA double helices. Research into this compound has explored its behavior in both homochiral (where both strands have the same stereochemistry, i.e., α-d/α-d) and heterochiral (with strands of different stereochemistry, i.e., α-d/β-d) DNA duplexes. nih.gov

The stability of these duplexes is typically assessed by measuring their melting temperature (Tm), which is the temperature at which half of the duplex DNA dissociates into single strands. idtdna.comwustl.edu Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide a more detailed understanding of the forces driving duplex formation. nih.govnih.gov

Studies on 12-mer oligonucleotides containing the α-d anomer of this compound have revealed a clear trend in duplex stability. The homochiral α/α-d duplexes exhibit significantly higher thermal stability compared to both the natural β/β-d duplexes and the heterochiral α/β-d duplexes. nih.gov This suggests that the introduction of the α-anomeric form creates a more stable helical structure when paired with another α-anomeric strand.

The thermodynamic data further elucidates these findings. The formation of the α/α-d duplex is characterized by a more favorable Gibbs free energy change compared to the β/β-d and α/β-d duplexes. This increased stability in the homochiral α/α-d duplexes is a notable finding, as it deviates from the typically observed destabilization caused by many nucleoside modifications.

Below is a table summarizing the melting temperatures and thermodynamic data for various DNA duplexes, highlighting the impact of incorporating the α-d anomer of this compound.

| Duplex Type | Sequence containing Modified Uridine (U) | Complementary Strand | Tm (°C) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG°298 (kJ/mol) |

| α/α-d | 5'-d(CGA TGU GTC GAG)-3' | 5'-d(CTC GAC ACG AGC)-3' | 61.1 | -425 | -1202 | -67.1 |

| β/β-d | 5'-d(CGA TGU GTC GAG)-3' | 5'-d(CTC GAC ACG AGC)-3' | 50.8 | -379 | -1103 | -50.2 |

| α/β-d | 5'-d(CGA TGU* GTC GAG)-3' | 5'-d(CTC GAC ACG AGC)-3' | 49.3 | -370 | -1085 | -46.7 |

Note: U denotes the α-d anomer of this compound. The β/β-d duplex contains the natural β-anomer of 2'-deoxyuridine (B118206). Data extracted from reference nih.gov.*

The ability to modulate the stability of DNA duplexes through the selective incorporation of anomeric modified nucleosides like this compound has significant implications for the development of novel nucleic acid-based technologies, including DNA nanotechnology and therapeutic oligonucleotides.

Analytical and Computational Approaches in Research with 5 Octa 1,7 Diynyl 2 Deoxyuridine

Spectroscopic and Spectrometric Characterization of Modified Oligonucleotides

The successful synthesis and purification of oligonucleotides containing 5-octa-1,7-diynyl-2'-deoxyuridine are verified through a combination of spectroscopic and spectrometric methods. These techniques provide essential information on the molecular structure, mass, and conformational properties of the modified DNA strands.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 5-alkynyl-2'-deoxyuridines, including this compound. Both ¹H and ¹³C NMR are employed to confirm the identity and purity of the synthesized compounds. nih.gov Careful monitoring of the H-6 proton signal in ¹H NMR is particularly useful for tracking the progress of the Sonogashira coupling reaction, which is often used to synthesize these modified nucleosides. nih.gov This method allows for the verification that the conversion of the starting material, typically 5-iodo-2'-deoxyuridine, to its alkynyl derivative is proceeding quantitatively. nih.gov The comprehensive analysis of NMR spectra provides definitive evidence of the successful incorporation of the octa-1,7-diynyl group at the C-5 position of the uracil (B121893) base. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for analyzing the properties of oligonucleotides. The absorbance of DNA at 260 nm is routinely used to determine its concentration. Furthermore, UV-Vis spectroscopy is central to melting curve analysis, a technique used to assess the thermal stability of DNA duplexes. By monitoring the change in absorbance at 260 nm as a function of temperature, a melting temperature (Tm) can be determined. jascoinc.com The Tm is the temperature at which half of the double-stranded DNA has dissociated into single strands. thermofisher.com This analysis is critical for understanding how the incorporation of this compound affects the stability of the DNA duplex. The shape of the melting curve provides insights into the thermodynamics of the duplex-to-single-strand transition. jascoinc.comthermofisher.com

Mass spectrometry (MS) is an indispensable tool for the precise determination of the molecular mass of synthesized nucleosides and oligonucleotides containing this compound. Techniques such as electrospray ionization (ESI) are commonly used to generate ions of the molecules of interest, which are then analyzed to determine their mass-to-charge ratio. This allows for the confirmation of the expected molecular weight, verifying the successful synthesis and incorporation of the modification. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further confirming the elemental composition of the compound.

Methodological Optimizations for Synthesis and Derivatization

The synthesis of this compound and its subsequent incorporation into oligonucleotides can be a complex process. Researchers continuously seek to optimize these procedures to improve efficiency, yield, and purity.

The synthesis of 5-substituted 2'-deoxyuridines often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. nih.gov Optimizing these reactions is crucial for achieving high yields and purity. Factors such as the choice of catalyst, ligands, solvent, and temperature can significantly influence the reaction rate. For instance, temperature control has been shown to be a critical factor in controlling the stereoselectivity of glycosylation reactions in the synthesis of 5-halo-2'-deoxyuridine derivatives. doi.org While not directly involving this compound, this highlights the importance of temperature in controlling stereochemical outcomes, which can be a relevant consideration in nucleoside synthesis. Furthermore, in the context of derivatization, controlling the regioselectivity—the specific site of a chemical modification—is paramount to ensure the desired product is obtained. Protecting groups are often employed to block certain reactive sites while allowing the desired transformation to occur at a specific position on the nucleoside or oligonucleotide.

Purification Techniques for Modified Oligonucleotides

The purification of synthetic oligonucleotides is a critical step to remove impurities, such as truncated sequences (failure sequences) and by-products from the chemical synthesis and deprotection steps. For oligonucleotides containing modifications like this compound, which imparts a significant hydrophobic character, specific purification strategies are required to ensure the isolation of a high-purity, full-length product. The choice of method depends on the length of the oligonucleotide, the scale of the synthesis, and the purity level required for the intended downstream application.

Commonly employed purification techniques for oligonucleotides modified with this compound include High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful chromatographic technique used for the separation, identification, and quantification of components in a mixture. For modified oligonucleotides, two primary modes of HPLC are particularly relevant:

Reverse-Phase HPLC (RP-HPLC): This is often the method of choice for oligonucleotides containing hydrophobic modifications. nih.govjenabioscience.com The separation is based on the hydrophobicity of the molecules. The stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a polar solvent system, typically an aqueous buffer with an organic modifier like acetonitrile. mdpi.com The presence of the lipophilic octa-1,7-diynyl group significantly increases the retention time of the full-length oligonucleotide compared to shorter, less hydrophobic failure sequences, allowing for excellent separation. seela.net RP-HPLC is also effective for purifying oligonucleotides synthesized with a 5'-dimethoxytrityl (DMT) group left on ("trityl-on" purification), as the DMT group is highly hydrophobic. seela.net

Ion-Exchange HPLC (IE-HPLC): This technique separates oligonucleotides based on the net negative charge of their phosphodiester backbone. nih.govnih.gov The stationary phase is a positively charged resin that interacts with the negatively charged phosphate (B84403) groups. Elution is achieved by increasing the salt concentration of the mobile phase. While effective, its resolution can decrease for longer oligonucleotides and may be less efficient at separating sequences based on the presence or absence of a neutral, hydrophobic modification alone. acs.org

Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size (chain length) and charge. nih.govnih.gov Under denaturing conditions (e.g., using urea), the oligonucleotides are separated almost exclusively by length. This method offers very high resolution, capable of separating sequences that differ by just a single nucleotide. jenabioscience.com It is particularly recommended for long oligonucleotides (over 50 bases) or when an exceptionally high level of purity (>95%) is required for sensitive applications like crystallography or cloning. acs.orgnih.gov However, the recovery yield from PAGE is typically lower than from HPLC, and the process can be more time-consuming. acs.org

Below is an interactive data table summarizing the key features of these purification techniques for oligonucleotides modified with this compound.

| Purification Method | Principle of Separation | Purity Level | Recommended For | Advantages | Disadvantages |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | >85% nih.gov | Shorter oligonucleotides (10-50 bases) with hydrophobic modifications. acs.org | Excellent for separating products with lipophilic groups like the octa-1,7-diynyl moiety; High resolution and scalability. jenabioscience.com | Resolution decreases with increasing oligonucleotide length. acs.org |

| Ion-Exchange HPLC (IE-HPLC) | Charge (Phosphate Backbone) | Variable | Purification of smaller quantities; Can be coupled with RP-HPLC. acs.org | Excellent resolution for smaller oligonucleotides (up to 40-mers). acs.org | Resolution is limited by length, not by the presence of neutral modifications. acs.org |

| Polyacrylamide Gel Electrophoresis (PAGE) | Size (Chain Length) | >95% jenabioscience.com | Long oligonucleotides (>50 bases) requiring very high purity. nih.gov | Highest resolution based on size, can resolve single nucleotide differences. jenabioscience.com | Lower product yield; More complex and time-consuming extraction process. acs.org |

Theoretical and Computational Modeling of Modified Nucleic Acids

Theoretical and computational modeling, particularly molecular dynamics (MD) simulations, have become indispensable tools for understanding the structural and dynamic properties of nucleic acids. nih.gov These methods provide atom-level insights into how chemical modifications, such as the introduction of a 5-octa-1,7-diynyl group on a deoxyuridine residue, influence the conformation, stability, and interaction landscape of DNA. By simulating the behavior of molecules over time, researchers can explore conformational ensembles, analyze solvent effects, and predict thermodynamic properties that are often difficult to capture through experimental methods alone. nih.gov

The introduction of a bulky, rigid substituent like the octa-1,7-diynyl group at the C5 position of deoxyuridine, which lies in the major groove of a B-form DNA duplex, is expected to have significant conformational consequences. Experimental studies have shown that such modifications can influence the thermal stability of the DNA duplex. Research on oligonucleotides containing this compound has demonstrated that this modification has a positive influence on DNA duplex stability, as indicated by increased melting temperatures (Tm). seela.net

Computational conformational analysis, primarily through MD simulations, can elucidate the structural basis for this increased stability. These simulations model the forces between atoms to predict how the modified DNA duplex behaves in a simulated physiological environment. Key parameters analyzed include:

Backbone Torsion Angles: Analysis of angles (α, β, γ, δ, ε, ζ) that define the conformation of the sugar-phosphate backbone to see if the modification induces any significant deviations from the canonical B-form DNA structure.

Sugar Pucker: The conformation of the deoxyribose ring (C2'-endo for B-DNA vs. C3'-endo for A-DNA) is a critical determinant of helix geometry. Modeling can predict if the bulky C5 substituent influences the sugar pucker of the modified nucleotide or its neighbors.

Major Groove Dimensions: The octa-1,7-diynyl side chain resides in the major groove. Computational models can precisely measure the width and depth of the groove, showing how the substituent fills the space and potentially alters the groove's accessibility and electrostatic potential. The increased stability observed experimentally is likely due to favorable van der Waals interactions between the alkyne group and adjacent nucleobases, as well as altered hydration patterns within the major groove, both of which can be modeled computationally. seela.net

The conformational changes induced by this compound directly impact how the modified DNA interacts with other molecules, particularly proteins such as polymerases, restriction enzymes, and transcription factors. Computational methods are instrumental in predicting these altered interaction profiles.

Using the structural ensembles generated from MD simulations, techniques like molecular docking and free energy calculations can be employed to model the binding of proteins to the modified DNA. These models can predict:

Steric Hindrance: The bulky octa-1,7-diynyl group in the major groove can act as a steric block, preventing the approach of amino acid residues from a DNA-binding protein that would normally recognize the canonical DNA surface. This is a crucial factor in predicting whether the modification will inhibit enzyme activity.

Altered Binding Affinity: By calculating the binding free energy between the protein and the modified DNA compared to the unmodified sequence, computational models can predict whether the modification enhances or diminishes binding affinity. The hydrophobic alkyne chain could form new favorable contacts with nonpolar amino acid residues, potentially increasing affinity for some proteins.

Changes in Recognition Specificity: DNA-binding proteins often recognize a specific sequence through a combination of hydrogen bonding with the base edges in the major groove and shape readout of the DNA backbone. By altering the shape and electrostatic potential of the major groove, the 5-octa-1,7-diynyl modification can disrupt this recognition, leading to a loss of specificity or, in some cases, the creation of a novel recognition site.

These predictive models are vital for the rational design of modified oligonucleotides for various applications, from therapeutic antisense agents to molecular probes and tools for studying DNA-protein interactions.

Emerging Research Frontiers and Future Perspectives

Expansion of Bioorthogonal Reactions Beyond CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click" reaction, has been a cornerstone for the application of alkyne-modified nucleosides. nih.govnih.gov Its efficiency and specificity are well-established for conjugating molecules in various settings. nih.gov However, the cytotoxicity associated with the copper catalyst has been a significant concern, particularly for applications within living cells or organisms, which has spurred the development and application of alternative bioorthogonal reactions. ucsd.edunih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To eliminate the need for a toxic metal catalyst, strain-promoted azide-alkyne cycloaddition (SPAAC) or "copper-free click chemistry" was developed. ucsd.edumdpi.com This reaction utilizes cyclooctynes, which possess significant ring strain that enables them to react spontaneously with azides. mdpi.com The development of various cyclooctyne (B158145) reagents, such as biarylazacyclooctynone (BARAC), has improved reaction kinetics, making SPAAC a viable and widely used alternative for labeling biomolecules in living systems. ucsd.edunih.gov

Staudinger Ligation: Introduced even before the widespread adoption of click chemistry, the Staudinger ligation offers a catalyst-free method for covalently linking an azide (B81097) with a specifically engineered triarylphosphine. nih.govnih.govmdpi.com The reaction is biocompatible, proceeds readily at neutral pH, and forms a stable amide bond. mdpi.com While it has been instrumental in the field, its relatively slow reaction kinetics and the potential for air oxidation of the phosphine (B1218219) reagent can be limitations compared to modern click reactions. nih.govucsd.edu

Inverse-Electron-Demand Diels-Alder Reaction: Another powerful copper-free ligation strategy is the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes, such as trans-cyclooctenes. nih.govucsd.edu This reaction is known for its exceptionally fast kinetics and has been successfully used for various in vivo applications, including the selective release of therapeutic agents at tumor sites. ucsd.edu The mutual orthogonality of some of these reactions, for instance, tetrazine-trans-cyclooctene and azide-cyclooctyne cycloadditions, allows for the simultaneous labeling of multiple targets within a complex biological environment. nih.gov

| Reaction | Catalyst Required | Key Features | Common Applications |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Yes (Copper I) | High efficiency, specific, forms stable triazole ring. nih.govnih.gov | In vitro conjugation, labeling of fixed cells, material functionalization. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | No | Copper-free, biocompatible, suitable for live-cell and in-vivo imaging. ucsd.edumdpi.com | Labeling biomolecules in living organisms (e.g., C. elegans, zebrafish, mice). nih.gov |

| Staudinger Ligation | No | Catalyst-free, forms stable amide bond, biocompatible. nih.govmdpi.com | Glycoproteomics, protein synthesis, immobilization of proteins. nih.gov |

| Inverse-Electron-Demand Diels-Alder | No | Extremely fast kinetics, bioorthogonal to azide-alkyne reactions. ucsd.edu | In vivo imaging, local drug activation, dual-labeling experiments. nih.govucsd.edu |

Development of Next-Generation Molecular Tools for Chemical Biology

The incorporation of alkyne handles like the diynyl group in 5-octa-1,7-diynyl-2'-deoxyuridine into nucleic acids is the first step in creating powerful molecular tools. wm.edu These modified oligonucleotides serve as platforms for post-synthetic modification, allowing for the attachment of a wide array of functional molecules through bioorthogonal chemistry. researchgate.net This has led to the development of next-generation tools for diagnostics, imaging, and fundamental biological studies. nih.govomicsonline.org

Advanced chemical probes with enhanced specificity and sensitivity are being designed to monitor biomolecular interactions and cellular processes in real time. omicsonline.org For example, oligonucleotides functionalized with fluorophores via click chemistry can act as specific probes to study gene expression, protein-DNA interactions, and cellular pathways. nih.gov The versatility of this approach allows for the creation of innovative biosensors, including those based on electrochemical detection, which can identify specific proteins at very low concentrations even in complex samples like blood serum. researchgate.net These tools are invaluable for gaining deeper insights into the molecular basis of diseases such as cancer and neurodegenerative disorders, thereby identifying new therapeutic targets. omicsonline.org

Untapped Potential in Interdisciplinary Research (e.g., Synthetic Biology, Materials Science)

The unique properties of nucleic acids, combined with the versatility of chemical modifications, are creating new opportunities in interdisciplinary fields like synthetic biology and materials science. nih.govfrontiersin.org

Synthetic Biology: In synthetic biology, researchers aim to design and construct new biological parts, devices, and systems. omicsonline.org Nucleobase-modified nucleotides are being used to expand the genetic alphabet, challenging the traditional view that hydrogen bonding is essential for DNA stability and function. frontiersin.org By incorporating non-natural bases, scientists can create novel genetic systems and evolve enzymes, such as DNA polymerases, with new functionalities. frontiersin.org This opens the door to creating engineered organisms with tailored properties for applications in biotechnology and medicine. omicsonline.org

Materials Science: Functional nucleic acid (FNA) nanotechnology is an emerging field that combines nucleic acid biochemistry with materials science. nih.gov Modified oligonucleotides can be used as building blocks for the self-assembly of novel nanomaterials. nih.gov For instance, nucleic acids can be used to create hydrogels that respond to specific stimuli, allowing for the controlled release of encapsulated drugs. nih.gov They can also be integrated with nanomaterials like gold or magnetic nanoparticles to create hybrid structures for use in biosensing, magnetic resonance imaging (MRI), and targeted drug delivery. researchgate.netnih.gov The programmability and molecular recognition capabilities of nucleic acids make them ideal for creating complex, functional materials with a wide range of potential applications. nih.gov

Challenges in the Synthesis and Comprehensive Characterization of Complex Modified Nucleic Acids

Despite the immense potential, the practical application of complex modified nucleic acids is often hampered by significant challenges in their synthesis and characterization. oxfordglobal.com

The synthesis of oligonucleotides containing modifications is inherently more complex than standard DNA or RNA synthesis. trilinkbiotech.com Key challenges include:

Sequence Complexity: Long or intricate sequences, such as those with high GC content or repetitive motifs, are difficult to synthesize accurately, leading to a higher error rate. exactmer.com

Compatibility Issues: Modified building blocks, like the phosphoramidite (B1245037) of this compound, must be compatible with the established solid-phase synthesis chemistry. trilinkbiotech.com Some modifications can be sensitive to the chemical conditions used during synthesis and deprotection, potentially leading to degradation or unwanted side reactions. trilinkbiotech.com

Purity and Yield: Achieving high purity and yield is critical, especially for therapeutic applications. exactmer.com The synthesis process can result in a mixture of impurities, including truncated or failed sequences, which can be difficult to separate from the desired full-length product.

Comprehensive characterization is essential to ensure the quality and integrity of the final product. This involves a combination of analytical techniques, such as HPLC and mass spectrometry, to confirm the sequence, purity, and identity of the modified oligonucleotide. researchgate.net

| Challenge | Description | Potential Solutions |

| Synthesis Accuracy | Complex or long sequences are prone to errors during synthesis. exactmer.com | Advanced synthesis platforms (e.g., liquid-phase synthesis), optimized coupling chemistries. exactmer.com |

| Purity & Impurities | Side reactions and incomplete sequences lead to impurities that are difficult to remove. exactmer.com | Advanced purification techniques (e.g., Nanostar Sieving, HPLC), stringent quality control. exactmer.com |

| Scalability | Transitioning from small-scale lab synthesis to large-scale production is difficult and costly. oxfordglobal.com | Development of customized equipment, microfluidic systems, process optimization. oxfordglobal.com |

| Cost-Efficiency | High cost of reagents, equipment, and personnel for large-scale production. oxfordglobal.com | Innovations in synthesis methods to improve efficiency and reduce waste. exactmer.com |

| Chemical Stability | Modifications may not be stable under standard deprotection or purification conditions. trilinkbiotech.com | Development of novel protecting groups and alternative deprotection strategies (e.g., using different bases like ethylenediamine). trilinkbiotech.com |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 5-Octa-1,7-diynyl-2'-deoxyuridine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear impermeable gloves (material resistance should be tested for breakthrough time), lab coats, and eye protection. Avoid skin/eye contact .

- Ventilation : Use local exhaust ventilation for aerosol control. For prolonged exposure, employ respiratory protection (e.g., NIOSH-approved respirators) .

- Hygiene : Wash hands before breaks and after handling. Remove contaminated clothing immediately .

- Storage : Store in a cool, dry place away from incompatible materials. Follow stability data from product inserts .

Q. How can researchers synthesize 5-alkynyl-deoxyuridine analogs like this compound?

- Methodological Answer :

- Step 1 : Couple alkynyl groups to the 5-position of 2'-deoxyuridine via Sonogashira or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize reaction conditions (e.g., catalyst loading, temperature) .

- Step 2 : Purify using column chromatography or HPLC. Validate purity via NMR and mass spectrometry .

- Step 3 : Confirm structural integrity using X-ray crystallography or computational modeling (e.g., DFT) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer :

- Temperature : Store at -20°C in airtight, light-resistant containers to prevent degradation .

- Solubility : If dissolved in DMSO, aliquot to avoid freeze-thaw cycles. Confirm solubility (e.g., ≥10 mg/mL in DMSO) .

- Compatibility : Avoid storage near oxidizing agents or strong bases. Monitor stability via periodic LC-MS analysis .

Advanced Research Questions

Q. How should experimental designs be optimized to assess the impact of 5-alkynyl-deoxyuridine derivatives on DNA synthesis dynamics?

- Methodological Answer :

- Cell Labeling : Pulse-label cells with 20 µM this compound for 1–2 hours. Adjust concentration based on cell type (e.g., 50–200 mg/kg for in vivo studies) .

- Detection : Use click chemistry with Alexa Fluor®-azide probes. Fix cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and incubate with fluorescent azides (30 minutes, RT) .

- Quantification : Analyze via flow cytometry or confocal microscopy. Normalize data to untreated controls and account for background fluorescence .

Q. What strategies resolve contradictions in data on the genotoxic effects of 5-substituted deoxyuridine analogs?

- Methodological Answer :

- Mechanistic Studies : Use comet assays or γH2AX staining to differentiate DNA damage (direct genotoxicity) vs. replication stress (indirect effects) .

- Dose-Response Analysis : Test a wide concentration range (e.g., 0.1–100 µM) to identify thresholds for toxicity. Compare with established markers like 8-oxo-dG for oxidative damage .

- Model Systems : Validate findings across multiple cell lines (e.g., cancer vs. primary cells) and in vivo models to account for metabolic differences .

Q. How can click chemistry be optimized for high-content screening of this compound in DNA synthesis assays?

- Methodological Answer :

- Probe Selection : Use picolyl azide derivatives (e.g., Alexa Fluor® 647) for enhanced signal-to-noise ratios. Avoid copper-based catalysts if live-cell imaging is required .

- Fixation : Optimize paraformaldehyde concentration (2–4%) and permeabilization time (10–20 minutes) to balance EdU retention and epitope accessibility .

- Automation : Integrate robotic liquid handlers for 96/384-well plate formats. Validate Z’-factors (>0.5) to ensure assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.